

Application Notes and Protocols: Combining DSP107 with Immune Checkpoint Inhibitors

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Compound of Interest

Compound Name: CU-Cpd107

Cat. No.: B10830352

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Introduction

DSP107 is a first-in-class bifunctional fusion protein designed to activate both the innate and adaptive immune systems to target and eliminate cancer cells. It is composed of the extracellular domain of human signal-regulatory protein alpha (SIRP α) fused to the extracellular domain of human 4-1BB ligand (4-1BBL). This unique structure allows DSP107 to simultaneously engage two critical pathways in the anti-tumor immune response. The SIRP α component targets CD47, a "don't eat me" signal overexpressed on various tumor cells, thereby promoting macrophage-mediated phagocytosis. The 4-1BBL component provides a co-stimulatory signal to 4-1BB (CD137) expressed on activated T cells, enhancing their proliferation and cytotoxic activity.

The combination of DSP107 with other immune checkpoint inhibitors, such as the anti-PD-L1 antibody atezolizumab, represents a promising therapeutic strategy. By targeting both the innate and adaptive immune checkpoints, this combination has the potential to overcome resistance to single-agent immunotherapy and induce durable anti-tumor responses, particularly in tumors that are traditionally considered "cold" or non-responsive to immune checkpoint blockade alone.

These application notes provide a summary of the preclinical and clinical data on DSP107, its mechanism of action, and detailed protocols for its evaluation in combination with other immune checkpoint inhibitors.

Mechanism of Action

DSP107 exerts its anti-tumor effects through a dual mechanism of action that bridges the innate and adaptive immune responses.^{[1][2][3]}

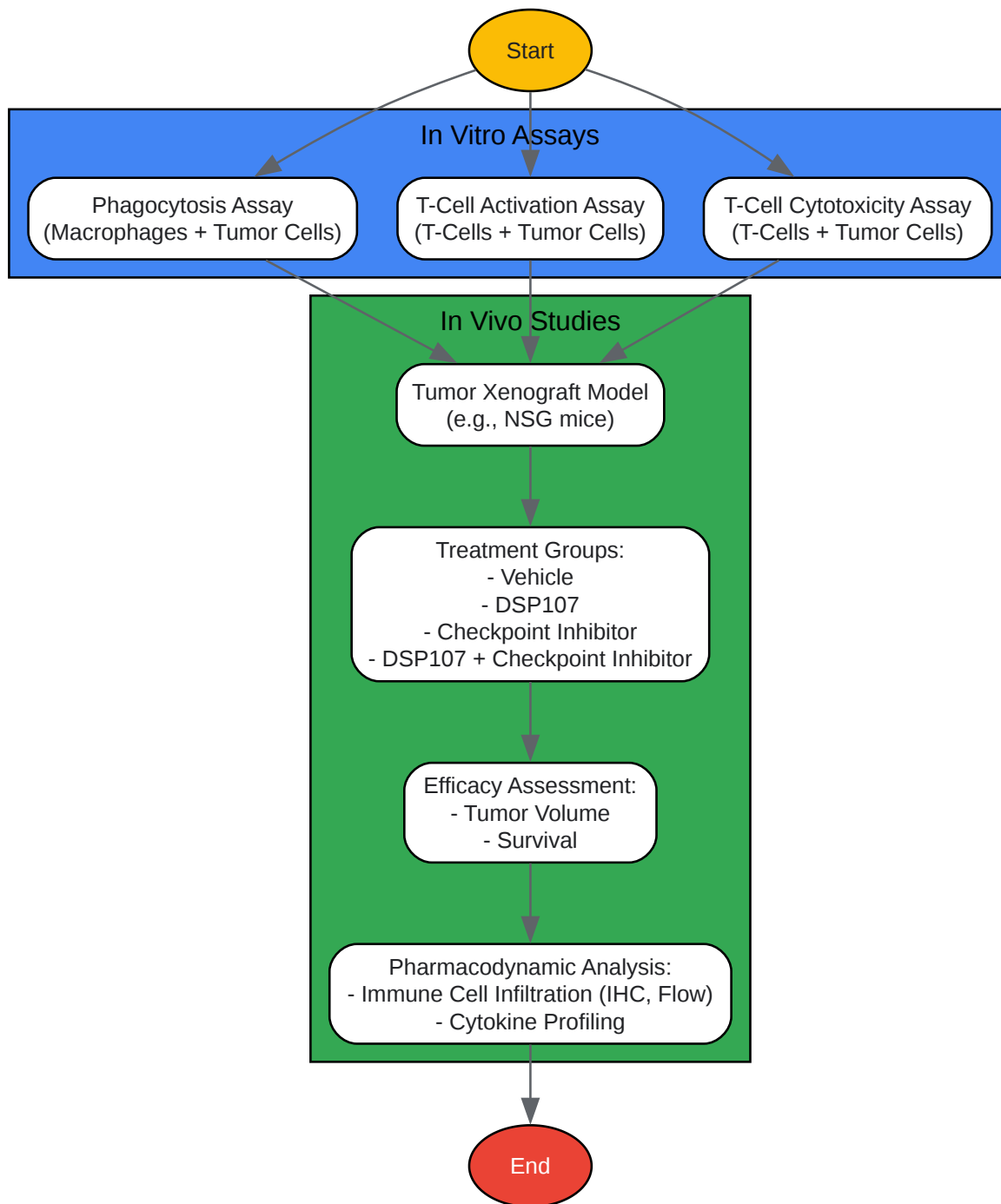
- **Inhibition of the CD47-SIRP α "Don't Eat Me" Signal:** The SIRP α domain of DSP107 binds to CD47 on the surface of tumor cells. This interaction blocks the binding of CD47 to SIRP α on macrophages, thereby inhibiting the "don't eat me" signal that protects cancer cells from phagocytosis. This leads to enhanced engulfment of tumor cells by macrophages.^{[4][5]}
- **Co-stimulation of T cells via 4-1BB:** The 4-1BBL domain of DSP107, anchored to the tumor cell surface via the CD47-SIRP α interaction, engages with the 4-1BB receptor on activated T cells. This interaction provides a potent co-stimulatory signal, leading to increased T cell proliferation, cytokine production (e.g., IFN γ), and enhanced cytotoxic T lymphocyte (CTL) activity against tumor cells.

The combination with an anti-PD-L1 antibody like atezolizumab further enhances the anti-tumor immune response by blocking the interaction between PD-1 on T cells and PD-L1 on tumor cells, thereby preventing T cell exhaustion and restoring their cytotoxic function.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of DSP107 and its combination with atezolizumab.

Experimental Workflow for Evaluating DSP107 Combinations

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Caption: General experimental workflow for preclinical evaluation.

Quantitative Data Summary

Clinical Trial Data: NCT04440735 (Advanced Solid Tumors)

The Phase 1/2 clinical trial NCT04440735 evaluated the safety and efficacy of DSP107 as a monotherapy and in combination with atezolizumab in patients with advanced solid tumors.

Table 1: Efficacy of DSP107 in Microsatellite Stable Colorectal Cancer (MSS-CRC) - Phase 2 Expansion Cohort

Treatment Group	Number of Patients (n)	Disease Control Rate (DCR)	Median Overall Survival (OS)
DSP107 Monotherapy	19	26%	7.6 months
DSP107 + Atezolizumab	21	62%	14.6 months

Data cutoff: December 2024

Table 2: Safety Profile of DSP107 in Combination with Atezolizumab (Dose Escalation Phase)

Adverse Event (AE) Grade	Percentage of Patients (n=19)	Most Frequent AEs
Grade 1-2 Treatment-Related AEs	68%	Diarrhea (21%), Fatigue (21%), Infusion-Related Reaction (16%)
Dose-Limiting Toxicities (DLTs)	0%	None observed up to 10 mg/kg

Preclinical Data

Preclinical studies have demonstrated the potent anti-tumor activity of DSP107.

Table 3: Preclinical Efficacy of DSP107

Experimental Model	Key Findings
In Vitro Phagocytosis Assay (DLBCL cell lines)	DSP107 significantly increased macrophage-mediated phagocytosis of tumor cells, both alone and in combination with rituximab.
In Vitro T-Cell Cytotoxicity Assay	DSP107 augmented T-cell mediated killing of CD47-expressing cancer cells.
DLBCL Xenograft Mouse Model (SUDHL6)	Treatment with DSP107 and human PBMCs strongly reduced tumor size compared to PBMCs alone and increased tumor-infiltrating T cells.

Experimental Protocols

In Vitro Macrophage-Mediated Phagocytosis Assay

This protocol is adapted from standard methods for assessing antibody-dependent cellular phagocytosis (ADCP) and the blockade of the CD47-SIRP α axis.

Materials:

- Target tumor cells (CD47-positive)
- Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
- Macrophage colony-stimulating factor (M-CSF) for macrophage differentiation
- DSP107 and other checkpoint inhibitors
- Fluorescent dyes for cell labeling (e.g., CFSE for tumor cells, and a different dye for macrophages if needed)
- FACS buffer (PBS with 2% FBS)
- 96-well U-bottom plates

Protocol:

- Macrophage Generation:
 - Isolate monocytes from healthy donor PBMCs using CD14 magnetic beads.
 - Culture monocytes in RPMI-1640 medium supplemented with 10% FBS and 50 ng/mL M-CSF for 5-7 days to differentiate them into macrophages.
- Tumor Cell Labeling:
 - Label target tumor cells with a fluorescent dye such as CFSE according to the manufacturer's protocol.
 - Wash the cells twice with PBS to remove excess dye.
- Co-culture and Phagocytosis:
 - Plate the differentiated macrophages in a 96-well U-bottom plate at a density of 5×10^4 cells/well.
 - Add the CFSE-labeled tumor cells to the macrophages at an effector-to-target (E:T) ratio of 1:2.
 - Add DSP107, the other checkpoint inhibitor, or the combination at various concentrations. Include an isotype control.
 - Incubate the co-culture for 2-4 hours at 37°C in a 5% CO₂ incubator.
- Flow Cytometry Analysis:
 - After incubation, gently wash the cells to remove non-phagocytosed tumor cells.
 - Stain the cells with a fluorescently labeled anti-macrophage antibody (e.g., anti-CD11b).
 - Acquire the samples on a flow cytometer.
 - Phagocytosis is quantified as the percentage of double-positive cells (macrophage marker-positive and tumor cell dye-positive) within the total macrophage population.

In Vitro T-Cell Activation and Cytotoxicity Assay

This protocol is designed to measure the ability of DSP107 to enhance T-cell activation and killing of tumor cells.

Materials:

- Target tumor cells (CD47-positive)
- Human T cells (isolated from PBMCs)
- Anti-CD3 antibody (for T-cell pre-activation)
- DSP107 and other checkpoint inhibitors
- Reagents for measuring T-cell activation (e.g., antibodies for CD25, CD69, and IFN γ)
- Reagents for cytotoxicity measurement (e.g., Calcein-AM or a lactate dehydrogenase (LDH) release assay kit)
- 96-well flat-bottom plates

Protocol:

- T-Cell Isolation and Activation:
 - Isolate T cells from healthy donor PBMCs using a pan-T cell isolation kit.
 - Pre-activate the T cells by culturing them for 24-48 hours in plates coated with a sub-optimal concentration of anti-CD3 antibody (e.g., 1 μ g/mL).
- Co-culture:
 - Plate the target tumor cells in a 96-well flat-bottom plate at 1×10^4 cells/well and allow them to adhere overnight.
 - Add the pre-activated T cells to the tumor cells at various E:T ratios (e.g., 5:1, 10:1).
 - Add DSP107, the other checkpoint inhibitor, or the combination at desired concentrations.

- T-Cell Activation Measurement (24-48 hours post-co-culture):
 - Harvest the T cells and stain them with fluorescently labeled antibodies against activation markers (CD25, CD69).
 - Analyze by flow cytometry.
 - Collect the culture supernatant to measure IFN γ levels by ELISA.
- Cytotoxicity Measurement (48-72 hours post-co-culture):
 - If using a Calcein-AM assay, label the tumor cells with Calcein-AM prior to co-culture. T-cell mediated killing is measured by the release of Calcein-AM into the supernatant, which is quantified using a fluorescence plate reader.
 - If using an LDH assay, collect the supernatant and measure LDH release according to the manufacturer's protocol. Percent cytotoxicity is calculated relative to a maximum lysis control.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of DSP107 in combination with other checkpoint inhibitors in a humanized mouse model.

Materials:

- Immunodeficient mice (e.g., NSG mice)
- Human PBMCs or CD34+ hematopoietic stem cells for humanization
- Human tumor cell line
- DSP107 and other checkpoint inhibitors
- Calipers for tumor measurement
- Sterile surgical instruments

Protocol:

- Humanization of Mice (if using a humanized model):
 - For a PBMC-humanized model, inject adult NSG mice intravenously with human PBMCs.
 - For a CD34+ humanized model, irradiate neonatal or adult NSG mice and inject them with human CD34+ hematopoietic stem cells. Allow several weeks for immune system reconstitution.
- Tumor Implantation:
 - Subcutaneously inject the human tumor cell line into the flank of the humanized mice.
 - Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
- Treatment:
 - Randomize the mice into treatment groups (e.g., vehicle control, DSP107 alone, other checkpoint inhibitor alone, and the combination).
 - Administer the treatments via the appropriate route (e.g., intravenous or intraperitoneal) and schedule as determined from preclinical toxicology and pharmacokinetic studies. For example, DSP107 can be administered weekly, while atezolizumab is typically given every three weeks.
- Efficacy Assessment:
 - Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
 - Monitor animal body weight and overall health.
 - The study endpoint can be a pre-determined tumor volume or when the animals show signs of distress. Survival can also be monitored.
- Pharmacodynamic Studies:
 - At the end of the study, tumors and spleens can be harvested.

- Tumors can be analyzed by immunohistochemistry or flow cytometry to assess the infiltration of various immune cell populations (e.g., macrophages, T cells).
- Splenocytes can be analyzed by flow cytometry to assess systemic immune cell activation.

Conclusion

DSP107, with its dual mechanism of targeting both innate and adaptive immunity, holds significant promise as a novel cancer immunotherapeutic agent. The combination of DSP107 with other immune checkpoint inhibitors, such as atezolizumab, has demonstrated synergistic anti-tumor activity in preclinical models and encouraging clinical efficacy in patients with advanced solid tumors. The protocols outlined in these application notes provide a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of this promising combination therapy.

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